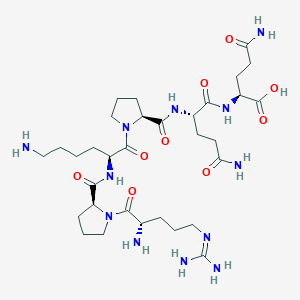
Substance P (1-6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (1-6) is a peptide fragment derived from the larger neuropeptide Substance P. Substance P is an undecapeptide, meaning it consists of eleven amino acids, and is a member of the tachykinin family of neuropeptides. It is widely distributed in the central and peripheral nervous systems and plays a crucial role in pain perception, inflammation, and various other physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Substance P (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification.
化学反应分析
Types of Reactions
Substance P (1-6) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
科学研究应用
Substance P (1-6) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and interactions with receptors.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and wound healing.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用机制
Substance P (1-6) exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of ion channels and second messengers. These pathways ultimately lead to physiological responses such as pain perception, inflammation, and immune modulation .
相似化合物的比较
Substance P (1-6) is part of the tachykinin family, which includes other neuropeptides such as neurokinin A and neurokinin B. While all these peptides share similar structures and functions, Substance P (1-6) is unique in its specific sequence and receptor interactions. Other similar compounds include:
Neurokinin A: Involved in smooth muscle contraction and inflammation.
Neurokinin B: Plays a role in reproductive functions and stress responses
Conclusion
Substance P (1-6) is a significant peptide fragment with diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for studying various physiological processes and developing therapeutic interventions.
属性
CAS 编号 |
68232-52-0 |
|---|---|
分子式 |
C32H56N12O9 |
分子量 |
752.9 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N12O9/c33-14-2-1-7-20(41-28(49)22-8-4-16-43(22)29(50)18(34)6-3-15-39-32(37)38)30(51)44-17-5-9-23(44)27(48)40-19(10-12-24(35)45)26(47)42-21(31(52)53)11-13-25(36)46/h18-23H,1-17,33-34H2,(H2,35,45)(H2,36,46)(H,40,48)(H,41,49)(H,42,47)(H,52,53)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
UFTDINHLCHPVEW-LLINQDLYSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















